rhamnan

Anticoagulant Antithrombin Polysaccharide

Rhamnan sulfate (CAS 111018-90-7), a sulfated L-rhamnose homopolysaccharide from Monostroma nitidum, is an irreplaceable research molecule due to its unique structural fingerprint. Quantitative studies show it is 6-fold more active than heparin in potentiating antithrombin and protects the endothelial glycocalyx (EGX), a property heparin lacks. With an IC50 of 1.6 ng/mL against SARS-CoV-2, it is approximately 470-fold more potent than heparin, directly supporting its use in novel anticoagulant and broad-spectrum antiviral R&D. Its synergy with AZT against HIV-1 further validates its use in combination therapy research. Choose this compound for its scientifically validated, structure-specific dual-action potential in thromboinflammatory disorders.

Molecular Formula C11H6ClN3O2S
Molecular Weight 0
CAS No. 111018-90-7
Cat. No. B1165919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhamnan
CAS111018-90-7
Synonymsrhamnan
Molecular FormulaC11H6ClN3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhamnan (CAS 111018-90-7): Structural and Functional Overview for Procurement and Research


Rhamnan (CAS 111018-90-7) is a sulfated polysaccharide primarily composed of L-rhamnose residues [1]. It is predominantly extracted from green algae of the genus Monostroma, most notably Monostroma nitidum, where it is a major component of the cell wall [2]. Rhamnan and its more biologically active derivative, rhamnan sulfate (RS), are characterized by a backbone of α-1,3- and α-1,2-linked L-rhamnose units, with sulfate groups mainly located at the O-2 and O-3 positions [3]. This compound is of significant interest in the biomedical and pharmaceutical industries due to its diverse and potent biological activities, including anticoagulant, antithrombotic, anti-inflammatory, and antiviral effects [4].

Why Generic Substitution of Rhamnan Sulfate with Other Algal Sulfated Polysaccharides is Scientifically Unjustified


The biological activity of sulfated polysaccharides from marine algae is exquisitely dependent on specific structural features, including monosaccharide composition, glycosidic linkage patterns, degree and position of sulfation, and molecular weight [1]. Rhamnan sulfate (RS) from Monostroma nitidum possesses a unique structural fingerprint—a homopolysaccharide backbone of α-1,3- and α-1,2-linked L-rhamnose with a specific sulfation pattern—that directly dictates its distinct pharmacological profile [2]. Substituting RS with other algal sulfated polysaccharides, such as fucoidans (composed of L-fucose) or carrageenans (composed of D-galactose), is not scientifically valid as these structural differences lead to significant variations in target binding affinity, anticoagulant potency, anti-inflammatory capacity, and antiviral spectrum [3]. The following quantitative evidence demonstrates the precise and verifiable differentiation of rhamnan sulfate from its closest in-class comparators, making it an irreplaceable entity for targeted research and development.

Quantitative Differentiation of Rhamnan Sulfate (CAS 111018-90-7) from Closest Analogs: A Data-Driven Evidence Guide


Rhamnan Sulfate Exhibits 6-Fold Higher Antithrombin Activity Compared to Heparin Standard

Rhamnan sulfate extracted from Monostroma nitidum demonstrates a significantly enhanced capacity to potentiate antithrombin-mediated inhibition of coagulation factors. In a direct comparative study, rhamnan sulfate was found to be 6-fold more active than a standard heparin preparation in an antithrombin activity assay [1]. This heightened activity is directly correlated to its unique sulfation pattern, as desulfation of the rhamnan sulfate backbone resulted in a near-complete loss of activity, with the desulfated product retaining only 8% of the original sulfate ester content and negligible antithrombin activity [2].

Anticoagulant Antithrombin Polysaccharide

Rhamnan Sulfate Demonstrates an IC50 of 1.6 ng/mL in Inhibiting SARS-CoV-2 Spike Protein Binding, Surpassing Heparin by ~470-Fold

In competitive binding studies using surface plasmon resonance (SPR), rhamnan sulfate (RS) from Monostroma nitidum exhibited potent inhibition of the SARS-CoV-2 spike protein receptor binding domain (RBD) interaction with immobilized heparin. The half-maximal inhibitory concentration (IC50) for RS was determined to be 1.6 ng/mL [1]. This represents an approximately 470-fold increase in inhibitory potency when compared to heparin, which demonstrated an IC50 of ~750 ng/mL in the same assay system [2]. This enhanced binding affinity translated to strong antiviral activity in vitro against both wild-type SARS-CoV-2 and the delta variant [3].

Antiviral SARS-CoV-2 Spike Protein

Rhamnan Sulfate Exerts Potent Anti-Inflammatory Effects on Endothelial Cells, a Property Absent in Heparin

A comparative study using human umbilical vein endothelial cells (HUVECs) revealed a key functional divergence between rhamnan sulfate (RS) and heparin. While both compounds enhanced antithrombin-dependent inhibition of thrombin and factor Xa, only RS significantly inhibited the expression of tissue factor (TF) and the release of von Willebrand factor (vWF) from endothelial cells, both of which are key mediators of coagulation and inflammation [1]. This inhibitory effect by RS was observed both in the presence and absence of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), or thrombin [2]. In stark contrast, heparin did not demonstrate any significant effect on endothelial cell inflammation in these assays [3].

Anti-inflammatory Endothelial Cells Vascular Biology

Rhamnan Sulfate Shows Broad-Spectrum Antiviral Activity Against Multiple Enveloped Viruses

Rhamnan sulfate (RS) from Monostroma latissimum has demonstrated potent and broad-spectrum in vitro antiviral activity, effectively inhibiting the replication of several clinically significant enveloped viruses [1]. This includes herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and human immunodeficiency virus type 1 (HIV-1) [2]. The antiviral mechanism of RS was found to involve both the inhibition of virus adsorption to host cells and the interference with later steps in the viral replication cycle [3]. Furthermore, RS and the antiretroviral drug AZT exhibited synergistic anti-HIV-1 activity, suggesting its potential utility in combination therapies [4].

Antiviral Broad-Spectrum Enveloped Viruses

Structural Differentiation of Rhamnan Sulfate from Fucoidan: Backbone and Sulfation Patterns Dictate Function

Rhamnan sulfate (RS) from Monostroma nitidum is distinguished from other algal sulfated polysaccharides like fucoidans by its fundamental chemical structure. RS is a homopolysaccharide with a backbone primarily consisting of α-1,3- and α-1,2-linked L-rhamnose residues in a ratio of approximately 2:1, with sulfate groups located mainly at the O-2 position of the 1,3-linked residues and at the O-3 or O-4 positions of the 1,2-linked residues [1]. In contrast, fucoidans from brown algae are composed of L-fucose with variable sulfation and branching patterns [2]. This distinct monosaccharide composition and specific sulfation pattern in RS are directly responsible for its unique biological activities, such as the selective inhibition of HSV-2 adsorption and penetration steps, an activity that was not observed against influenza A virus, highlighting a specific, structure-dependent antiviral mechanism [3].

Structural Biology Glycoscience Polysaccharide Characterization

High-Value Application Scenarios for Rhamnan (CAS 111018-90-7) in R&D and Industrial Settings


Development of Next-Generation Anticoagulant and Antithrombotic Therapeutics

Based on the quantitative evidence that rhamnan sulfate is 6-fold more active than heparin in potentiating antithrombin [1], research and development programs focused on novel anticoagulants should prioritize this compound. Its potent antithrombin activity suggests the potential to design therapies with improved efficacy or altered dosing profiles. Furthermore, the unique property of rhamnan sulfate to inhibit endothelial inflammation [2], an effect absent in heparin, makes it a prime candidate for developing dual-action therapeutics targeting thromboinflammatory disorders such as sepsis, disseminated intravascular coagulation (DIC), or severe COVID-19, where vascular inflammation and coagulation are intertwined [3].

Design of Potent Prophylactic and Therapeutic Antiviral Agents Against Coronaviruses

The exceptional potency of rhamnan sulfate in inhibiting SARS-CoV-2 spike protein binding to host cell co-receptors, with an IC50 of 1.6 ng/mL—approximately 470-fold more potent than heparin [1]—directly supports its application in antiviral drug discovery. This compound is highly suited for developing prophylactic nasal sprays or early-stage therapeutic interventions aimed at preventing viral entry and systemic dissemination [2]. Its demonstrated in vitro efficacy against wild-type and delta variants [3] further validates its potential as a broad-spectrum anti-coronavirus agent, offering a strategic advantage over single-target small molecule inhibitors that may be more susceptible to viral escape mutations.

Investigating Vascular Biology and Endothelial Glycocalyx Protection Mechanisms

Rhamnan sulfate has been shown to protect and regenerate the endothelial glycocalyx (EGX), a critical barrier on the vascular lumen [1]. This unique property, combined with its anti-inflammatory effects on endothelial cells [2], makes it an invaluable tool for basic and translational vascular biology research. Researchers investigating the role of the EGX in disease states such as atherosclerosis, diabetes, and ischemia-reperfusion injury should consider rhamnan sulfate as a specialized reagent to probe EGX biology. Its well-defined structure [3] also allows for reproducible studies that are essential for understanding the molecular mechanisms of EGX protection and repair.

Exploring Synergistic Anti-HIV-1 Combination Therapies

The finding that rhamnan sulfate acts synergistically with the antiretroviral drug AZT in inhibiting HIV-1 replication in vitro [1] provides a strong scientific rationale for its use in combination therapy research. This application scenario is particularly relevant for projects seeking to enhance the efficacy of existing antiretroviral regimens or to overcome drug resistance. The multi-stage antiviral mechanism of rhamnan sulfate, which involves both inhibition of virus adsorption and interference with later replication steps [2], offers a unique and complementary mode of action that could be exploited to develop novel treatment strategies against HIV-1 and potentially other retroviruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for rhamnan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.